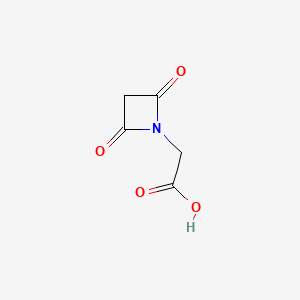
2-(2,4-Dioxoazetidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dioxoazetidin-1-yl)acetic acid is a heterocyclic compound that features a four-membered azetidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The azetidinone ring is a key structural motif in many biologically active molecules, making this compound a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxoazetidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition of ketenes to Schiff bases, which forms the azetidinone ring . Another approach involves the use of optically active natural sources, such as L-threonine, to produce chiral azetidinone derivatives . These methods often require specific reaction conditions, such as the use of tert-butyldimethylsilyl chloride in dimethylformamide (DMF) at 35°C for 10 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. These methods often avoid tedious separation steps and use economical starting materials . The overall yield can be significantly improved by refining the reaction conditions and using advanced industrial techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxoazetidin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,4-Dioxoazetidin-1-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-(2,4-Dioxoazetidin-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit bacterial enzymes, leading to the disruption of essential cellular processes . The azetidinone ring is known to interact with proteins and enzymes, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxoimidazolidin-1-yl)acetic acid: This compound shares a similar structure but features an imidazolidinone ring instead of an azetidinone ring.
2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: This compound contains a benzodioxole ring and is used as a COX inhibitor.
Uniqueness
2-(2,4-Dioxoazetidin-1-yl)acetic acid is unique due to its four-membered azetidinone ring, which imparts distinct chemical and biological properties. This structural feature makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .
Biological Activity
2-(2,4-Dioxoazetidin-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its effects on different biological systems.
Chemical Structure and Synthesis
The chemical structure of this compound includes a dioxoazetidine ring, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions that yield the desired compound with high purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing inflammation in various models.
- Cytotoxicity : Some studies suggest that it can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapies.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to inflammation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Key Studies
Discussion
The findings from these studies suggest that this compound possesses diverse biological activities that warrant further investigation. Its potential as an antimicrobial agent is particularly promising given the rise of antibiotic-resistant bacteria.
Future Directions
Future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.
- Structural Modifications : Investigating analogs of this compound to enhance its activity and selectivity.
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-(2,4-dioxoazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)6(3)2-5(9)10/h1-2H2,(H,9,10) |
InChI Key |
LIPRQGQFNYDCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















